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Compound of Interest

Compound Name:
Methyl 1-methylindole-6-

carboxylate

Cat. No.: B1298860 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-methylindole-6-carboxylate is a versatile heterocyclic compound that serves as a

crucial starting material and intermediate in the synthesis of a wide array of biologically active

molecules. Its indole core, substituted at the N1 and C6 positions, provides a scaffold that is

frequently encountered in pharmaceuticals and agrochemicals. This document provides

detailed application notes and experimental protocols for the use of Methyl 1-methylindole-6-
carboxylate as a building block in organic synthesis, with a particular focus on its role in the

development of kinase inhibitors targeting the PERK signaling pathway.

Application Notes
Methyl 1-methylindole-6-carboxylate is a valuable precursor for a variety of organic

transformations, allowing for the introduction of diverse functional groups and the construction

of complex molecular architectures. Key applications include:

Synthesis of Carboxylic Acids, Alcohols, and Amides: The ester functionality at the C6

position is readily transformed into other key functional groups. Hydrolysis yields the

corresponding carboxylic acid, 1-methylindole-6-carboxylic acid, which can be further

functionalized or used in coupling reactions. Reduction of the ester provides the primary

alcohol, (1-methyl-1H-indol-6-yl)methanol, a useful intermediate for ether and ester

synthesis. Furthermore, direct amidation of the methyl ester allows for the introduction of
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various amine-containing moieties, leading to the formation of novel amide derivatives with

potential biological activity.

Precursor for Kinase Inhibitors: The indole scaffold is a common feature in many kinase

inhibitors. Notably, derivatives of the 1-methylindole-6-carboxylate core have been

investigated as potent and selective inhibitors of Protein Kinase R (PKR)-like endoplasmic

reticulum kinase (PERK). PERK is a key regulator of the Unfolded Protein Response (UPR),

a cellular stress response pathway implicated in various diseases, including cancer and

neurodegenerative disorders. The synthesis of PERK inhibitors, such as GSK2606414 and

its analogs, highlights the importance of this indole building block in medicinal chemistry.

Cross-Coupling Reactions: While the indole ring itself can participate in various C-H

activation and cross-coupling reactions, the ester group can be converted to other

functionalities, such as halides or triflates, to enable a broader range of palladium-catalyzed

cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions. These

transformations are instrumental in building molecular complexity by forming new carbon-

carbon and carbon-heteroatom bonds.

Synthesis of SOS1 Inhibitors: Recent patent literature has disclosed the use of Methyl 1-
methylindole-6-carboxylate in the synthesis of Son of sevenless homolog 1 (SOS1)

inhibitors. SOS1 is a guanine nucleotide exchange factor that plays a critical role in the Ras-

MAPK signaling pathway, a key pathway in many forms of cancer.

Experimental Protocols
Synthesis of Methyl 1-methylindole-6-carboxylate
This protocol describes the N-methylation of commercially available methyl indole-6-

carboxylate.

Reaction Scheme:

Materials:

Methyl indole-6-carboxylate

Sodium hydride (60% dispersion in mineral oil)
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Methyl iodide (CH₃I)

Anhydrous N,N-Dimethylformamide (DMF)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a solution of methyl indole-6-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride

(1.1 eq) portion-wise at 0 °C under an inert atmosphere.

Stir the mixture at 0 °C for 30 minutes.

Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours,

monitoring the reaction progress by TLC.

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃

solution.

Extract the aqueous layer with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate

under reduced pressure.

Purify the crude product by silica gel column chromatography to afford Methyl 1-
methylindole-6-carboxylate.

Quantitative Data:
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Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Moles Equivalents Yield (%)

Methyl indole-6-

carboxylate
175.18 - 1.0 -

Sodium hydride

(60%)
40.00 - 1.1 -

Methyl iodide 141.94 - 1.2 -

Methyl 1-

methylindole-6-

carboxylate

189.21 - - Typically >90%

Nickel-Catalyzed Transesterification
This protocol details the transesterification of Methyl 1-methylindole-6-carboxylate with an

alcohol, exemplified by cyclopropylmethanol.[1][2]

Reaction Scheme:

Materials:

Methyl 1-methylindole-6-carboxylate

Cyclopropylmethanol

Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)

1,2-Bis(dicyclohexylphosphino)ethane (dcype)

Anhydrous Toluene

Ethyl acetate

Silica gel
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Procedure:

In a glovebox, charge an oven-dried vial with Ni(cod)₂ (0.06 eq) and dcype (0.07 eq).

Add anhydrous toluene to the vial.

Add Methyl 1-methylindole-6-carboxylate (1.0 eq) followed by cyclopropylmethanol (1.5

eq).

Seal the vial and heat the reaction mixture at 130 °C for 2 hours.

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter

through a short plug of silica gel.

Concentrate the filtrate and purify the residue by column chromatography (hexanes/EtOAc)

to yield the desired ester.

Quantitative Data:

Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Moles (mmol) Equivalents Yield (%)

Methyl 1-

methylindole-6-

carboxylate

189.21 0.2 1.0 -

Cyclopropylmeth

anol
72.11 0.3 1.5 -

Ni(cod)₂ 275.1 0.012 0.06 -

dcype 422.6 0.014 0.07 -

Cyclopropylmeth

yl 1-

methylindole-6-

carboxylate

229.28 - - 60
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Hydrolysis to 1-methylindole-6-carboxylic acid
This protocol describes the saponification of the methyl ester to the corresponding carboxylic

acid.

Reaction Scheme:

Materials:

Methyl 1-methylindole-6-carboxylate

Lithium hydroxide (LiOH)

Tetrahydrofuran (THF)

Water

1 M Hydrochloric acid (HCl)

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve Methyl 1-methylindole-6-carboxylate (1.0 eq) in a mixture of THF and water.

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

Monitor the reaction by TLC until the starting material is consumed.

Remove the THF under reduced pressure.

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

Extract the product with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

to give 1-methylindole-6-carboxylic acid.
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Quantitative Data:

Reactant/Product
Molecular Weight (
g/mol )

Equivalents Yield (%)

Methyl 1-

methylindole-6-

carboxylate

189.21 1.0 -

Lithium hydroxide 23.95 2.0 -

1-methylindole-6-

carboxylic acid
175.18 - Typically >95%

Signaling Pathway Visualization
The primary therapeutic target for compounds derived from Methyl 1-methylindole-6-
carboxylate discussed herein is the PERK pathway, a central arm of the Unfolded Protein

Response (UPR). The following diagram illustrates the canonical PERK signaling cascade.
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Caption: The PERK branch of the Unfolded Protein Response pathway.

The following diagram illustrates a general workflow for the synthesis of bioactive molecules

starting from Methyl 1-methylindole-6-carboxylate.
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Caption: Synthetic workflow from Methyl 1-methylindole-6-carboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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